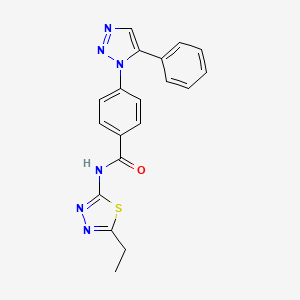

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Overview

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 376.11063033 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer activity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 423.5 g/mol. The structure features a thiadiazole ring and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study evaluating various 1,2,3-triazole derivatives found that compounds with thiadiazole rings displayed moderate activity against several cancer cell lines. Notably, one compound demonstrated a Log GI50 value of -5.55 against melanoma cells (SK-MEL-5) and -5.40 against breast cancer cells (BT-549) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon Cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Breast Cancer | BT-549 | -5.40 | |

| Ovarian Cancer | OVCAR-4 | -5.52 |

This indicates that the presence of the thiadiazole moiety is crucial for enhancing the anticancer activity of these compounds.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that various thiadiazole-containing compounds demonstrate significant antifungal and antibacterial activities . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Compounds in this class may trigger programmed cell death in cancer cells by activating intrinsic pathways.

- Antioxidant Properties : The presence of certain functional groups can enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

In a specific case study involving the synthesis and evaluation of triazole derivatives, researchers identified that modifications at various positions on the triazole ring significantly influenced biological activity. For instance, compounds with specific substitutions showed enhanced binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been studied for its efficacy against various bacterial and fungal strains. In vitro studies have shown that the compound demonstrates activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. In particular, its interaction with the PI3K/Akt pathway has been highlighted as a critical factor in its anticancer activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models indicate that it can reduce inflammation markers in conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Preliminary studies indicate that it may inhibit the growth of certain plant pathogens and pests. Its application could lead to an effective means of protecting crops from diseases caused by fungi and bacteria .

Plant Growth Regulation

Research into the effects of thiadiazole derivatives on plant growth has revealed that they can act as growth regulators. The compound may enhance seed germination and root development in various crops, contributing to improved agricultural yields .

Development of Functional Materials

This compound has potential applications in the development of functional materials due to its unique chemical structure. This includes the synthesis of polymers with enhanced thermal stability and mechanical properties .

Photonic Applications

The compound's optical properties make it suitable for photonic applications such as sensors and light-emitting devices. Its ability to absorb and emit light at specific wavelengths can be utilized in designing advanced optical materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth against multiple strains. | |

| Anticancer Activity | Induced apoptosis in human cancer cell lines via PI3K/Akt pathway modulation. | |

| Pesticidal Properties | Showed effectiveness against fungal pathogens in crop trials. |

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c1-2-17-22-23-19(27-17)21-18(26)14-8-10-15(11-9-14)25-16(12-20-24-25)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNIHFKESTWWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.